molecular formula C18H23FN2O B239704 N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine

Cat. No. B239704
M. Wt: 302.4 g/mol
InChI Key: QRDHGEFXDJQWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine, also known as FBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine acts as a partial agonist at the dopamine D3 receptor, which is involved in the reward pathway of the brain. By selectively targeting this receptor, N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has the potential to reduce drug-seeking behavior and addiction. The antinociceptive effects of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine are thought to be mediated through the activation of the mu-opioid receptor.
Biochemical and Physiological Effects:
Studies have shown that N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine can increase dopamine release in the nucleus accumbens, a key region of the brain involved in reward processing. This suggests that N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has the potential to modulate reward-related behaviors. Additionally, N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has been found to reduce pain sensitivity in animal models, indicating its potential as a pain medication.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more targeted research. However, one limitation is that N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has a relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine. One area of interest is the development of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine derivatives with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine and its potential applications in the treatment of drug addiction and pain management. Finally, studies on the safety and toxicity of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine are necessary before it can be considered for clinical use.
In conclusion, N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine is a promising compound with potential applications in various fields of scientific research. Its selectivity for the dopamine D3 receptor and antinociceptive effects make it a potential candidate for the development of new treatments for drug addiction and pain management. Further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore new directions for its use in scientific research.

Synthesis Methods

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl alcohol with benzyl bromide, followed by the reaction of the resulting compound with 3-(methylamino)propylamine. The final product is obtained through purification steps such as column chromatography and recrystallization.

Scientific Research Applications

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective dopamine D3 receptor partial agonist, which makes it a potential candidate for the treatment of drug addiction and other neuropsychiatric disorders. Additionally, N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has been found to have antinociceptive effects, which could be useful in the development of new pain medications.

properties

Product Name

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine

Molecular Formula

C18H23FN2O

Molecular Weight

302.4 g/mol

IUPAC Name

N//'-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-N-methylpropane-1,3-diamine

InChI

InChI=1S/C18H23FN2O/c1-20-10-3-11-21-13-16-4-2-5-18(12-16)22-14-15-6-8-17(19)9-7-15/h2,4-9,12,20-21H,3,10-11,13-14H2,1H3

InChI Key

QRDHGEFXDJQWPD-UHFFFAOYSA-N

SMILES

CNCCCNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Canonical SMILES

CNCCCNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.